molecular formula C10H13FN2O B2367368 N-(2-aminoethyl)-3-fluoro-4-methylbenzamide CAS No. 950070-03-8

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide

Cat. No. B2367368
CAS RN: 950070-03-8
M. Wt: 196.225
InChI Key: PLPAERDCLFRFCH-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-3-fluoro-4-methylbenzamide” is likely an organic compound consisting of a benzamide group (a benzene ring attached to a carboxamide group) that is substituted with a fluoro group at the 3-position and a methyl group at the 4-position. The amide nitrogen is further substituted with a 2-aminoethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. The benzene ring would be substituted with a fluoro group, a methyl group, and a carboxamide group, which in turn is substituted with a 2-aminoethyl group .


Chemical Reactions Analysis

As an amine and an amide, this compound could participate in a variety of chemical reactions. For example, the amine group could act as a base or a nucleophile in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide and amine groups could influence its solubility in water and other polar solvents .

Scientific Research Applications

Novel Crystalline Forms and Therapeutic Applications

Research on related compounds to N-(2-aminoethyl)-3-fluoro-4-methylbenzamide, such as 3,5-dibromo analogs, has focused on discovering novel crystalline forms. These forms have been used in treating various disorders like asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Studies have described mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, utilizing compounds like N-fluoro-2-methylbenzamides. This approach demonstrates broad substrate scope and functional group tolerance without the need for noble metal additives (Groendyke, AbuSalim, & Cook, 2016).

Synthesis in Drug Development

Compounds similar to this compound have been synthesized as part of the development of drugs like Androgen Receptor Antagonists. These synthesis processes often involve multiple steps, including oxidation, amidation, and reduction (Li Zhi-yu, 2012).

Metabotropic Glutamate Receptor Antagonists

Research into the development of metabotropic glutamate receptor antagonists has utilized compounds similar to this compound. These compounds have shown potential for elucidating mGluR1 functions in humans (Satoh et al., 2009).

Catalysis and Anticancer Activity

Nano Sb2O3 catalyzed synthesis of novel compounds involving analogs of this compound has been explored. These compounds have been evaluated for their anticancer activity and molecular docking study, showing potential in medicinal chemistry (Poola et al., 2019).

Novel PET Ligands for Brain Imaging

Studies have developed novel PET ligands similar to this compound for imaging metabotropic glutamate receptor subtypes in the brain. Such research aids in understanding brain functions and potential therapeutic applications (Yamasaki et al., 2011).

Kinesin Spindle Protein Inhibitors

Research has been conducted on compounds structurally similar to this compound as kinesin spindle protein (KSP) inhibitors. These have shown potential in the treatment of cancer, demonstrating in vivo efficacy and pharmacokinetic profiles suitable for clinical development (Theoclitou et al., 2011).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

N-(2-aminoethyl)-3-fluoro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-7-2-3-8(6-9(7)11)10(14)13-5-4-12/h2-3,6H,4-5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPAERDCLFRFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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